molecular formula C6H3Br2ClN2O2 B3309899 Methyl 2,6-dibromo-5-chloropyrimidine-4-carboxylate CAS No. 944128-95-4

Methyl 2,6-dibromo-5-chloropyrimidine-4-carboxylate

Cat. No.: B3309899
CAS No.: 944128-95-4
M. Wt: 330.36 g/mol
InChI Key: PSNAFOXBTRVREW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2,6-dibromo-5-chloropyrimidine-4-carboxylate is a heterocyclic compound with the molecular formula C6H3Br2ClN2O2 and a molecular weight of 330.36 g/mol . This compound is part of the pyrimidine family, which is known for its diverse applications in pharmaceuticals, agrochemicals, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2,6-dibromo-5-chloropyrimidine-4-carboxylate typically involves the bromination and chlorination of pyrimidine derivatives. One common method includes the reaction of 2,6-dibromopyrimidine-4-carboxylic acid with thionyl chloride to form the corresponding acid chloride, which is then esterified with methanol to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and chlorination reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,6-dibromo-5-chloropyrimidine-4-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium azide, potassium thiocyanate, or primary amines can be used in the presence of a base like triethylamine.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed.

Major Products Formed

    Substitution Reactions: Products include various substituted pyrimidines, depending on the nucleophile used.

    Oxidation and Reduction: Products may include oxidized or reduced forms of the pyrimidine ring.

Scientific Research Applications

Methyl 2,6-dibromo-5-chloropyrimidine-4-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2,6-dibromo-5-chloropyrimidine-4-carboxylate is primarily based on its ability to interact with biological macromolecules. The compound can bind to nucleic acids or proteins, potentially inhibiting their function. This interaction is facilitated by the presence of bromine and chlorine atoms, which can form halogen bonds with target molecules .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2,6-dichloropyrimidine-4-carboxylate
  • Methyl 2,4-dichloropyrimidine-5-carboxylate
  • Methyl 2,6-dibromo-4-chloropyrimidine-5-carboxylate

Uniqueness

Methyl 2,6-dibromo-5-chloropyrimidine-4-carboxylate is unique due to the specific arrangement of bromine and chlorine atoms on the pyrimidine ring. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

methyl 2,6-dibromo-5-chloropyrimidine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Br2ClN2O2/c1-13-5(12)3-2(9)4(7)11-6(8)10-3/h1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSNAFOXBTRVREW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=NC(=N1)Br)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Br2ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2,6-dibromo-5-chloropyrimidine-4-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 2,6-dibromo-5-chloropyrimidine-4-carboxylate
Reactant of Route 3
Reactant of Route 3
Methyl 2,6-dibromo-5-chloropyrimidine-4-carboxylate
Reactant of Route 4
Methyl 2,6-dibromo-5-chloropyrimidine-4-carboxylate
Reactant of Route 5
Reactant of Route 5
Methyl 2,6-dibromo-5-chloropyrimidine-4-carboxylate
Reactant of Route 6
Methyl 2,6-dibromo-5-chloropyrimidine-4-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.